molecular formula C11H8O3 B147050 2-Hydroxy-1-naphthoic acid CAS No. 2283-08-1

2-Hydroxy-1-naphthoic acid

Cat. No.: B147050
CAS No.: 2283-08-1
M. Wt: 188.18 g/mol
InChI Key: UPHOPMSGKZNELG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

2-Hydroxy-1-naphthoic acid primarily targets the respiratory system . It is also known to interact with certain enzymes such as 1-hydroxy-2-naphthoate 1,2-dioxygenase , which catalyzes the chemical reaction of 1-hydroxy-2-naphthoate .

Mode of Action

It is known that it interacts with its target enzyme, 1-hydroxy-2-naphthoate 1,2-dioxygenase, to facilitate the breakdown of 1-hydroxy-2-naphthoate .

Biochemical Pathways

This compound is involved in the degradation of phenanthrene via the salicylate and protocatechuate pathways . The intermediate metabolite 1-hydroxy-2-naphthoic acid (HNA) accumulates during phenanthrene catabolism . The enzyme salicylate hydroxylase catalyzes both the salicylate hydroxylation and the conversion of 1-hydroxy-2-naphthoic acid to 1,2-dihydroxynaphthalene .

Pharmacokinetics

It is known that it is freely soluble in alcohol, benzene, and diethyl ether, but insoluble in cold water . This suggests that its bioavailability may be influenced by the solvent in which it is administered.

Result of Action

It is known to play a role in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . This suggests that it may have potential applications in the bioremediation of certain types of environmental pollution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that its action may be influenced by the chemical composition of its environment

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. It interacts with enzymes such as 1-hydroxy-2-naphthoate hydroxylase, which catalyzes its hydroxylation and decarboxylation . This interaction is crucial for the breakdown of complex organic molecules into simpler forms that can be further metabolized by microorganisms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to affect the growth of certain bacterial strains, such as Arthrobacter sp. K3, by inducing a lag phase when present in high concentrations . This compound can also impact cellular metabolism by serving as an intermediate in the degradation pathways of PAHs, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it is decarboxylated by nitrous acid to form 1-nitroso-2-naphthol and by diazo salts to form 1-azo-2-naphthol . These reactions highlight the compound’s role in enzyme-mediated transformations that are essential for its metabolic functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including temperature and pH. For example, the monosodium salt of this compound is unstable in hot aqueous solutions . Long-term studies have shown that the compound can undergo decarboxylation to form 2-naphthol, which may have different biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic effects, while lower doses may be metabolized efficiently without adverse outcomes. Studies have demonstrated that the compound can be metabolized via the phthalate and salicylate pathways, with varying degrees of efficiency depending on the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of phenanthrene. It is metabolized by microorganisms through pathways that involve enzymes such as ferric-dependent meta-cleavage dioxygenase and catechol 2,3-dioxygenase . These pathways lead to the formation of tricarboxylic acid cycle intermediates, which are essential for cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in various solvents, such as ethanol and benzene, facilitates its movement across cellular membranes . The compound’s distribution is also influenced by its chemical properties, including its ability to form complexes with metal ions.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with iron (III) chloride results in a dark blue color, indicating its presence in specific cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-naphthoic acid is typically synthesized through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This process involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the treatment of the dried sodium or potassium salt of 2-naphthol with carbon dioxide at approximately 120°C under pressure. This method yields about 80% of the product after careful work-up. Solvents such as toluene, tetralin, or diphenyl oxide can be used as alternatives in the process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-1-naphthoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Hydroxy-2-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 6-Hydroxy-2-naphthoic acid

Comparison: 2-Hydroxy-1-naphthoic acid is unique due to the specific positioning of its hydroxyl and carboxyl groups on the naphthalene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid, this compound exhibits distinct properties and applications .

Properties

IUPAC Name

2-hydroxynaphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14)
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InChI Key

UPHOPMSGKZNELG-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8O3
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DSSTOX Substance ID

DTXSID9062304
Record name 1-Naphthalenecarboxylic acid, 2-hydroxy-
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Molecular Weight

188.18 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthoic acid
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CAS No.

2283-08-1, 30440-92-7
Record name 2-Hydroxy-1-naphthoic acid
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Record name Hydroxynaphthoic acid
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Record name 2-HYDROXY-1-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
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aromatic hydroxy carboxylic acids
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Synthesis routes and methods II

Procedure details

A wholly aromatic copolymer of hydroxybenzoic acid and hydroxynaphthoic acid was prepared by reacting 48.3 g (0.35 mole) of 4-hydroxybenzoic acid with 28.2 g (0.15 mole) of 6-hydroxy 2-naphthoic acid. Dibutyl tin diacetate was used as the catalyst (1800 ppm on total charge). The reaction mixture was heated for 11/2 hrs. at 300° C. and at 320° C. for 30 minutes, by which time it was very viscous. Strong fibers were pulled from the melt. The total yield of water was 17 ml, (94% theory). The isolated polymer had a Tm of 240°, an IV of 6.7 and the FTIR analysis showed a hydroxybenzoic acid/hydroxynaphthoic acid ratio of approximately 65/35.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2H1NA?

A1: 2H1NA has the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol.

Q2: What spectroscopic data is available for 2H1NA?

A2: 2H1NA has been characterized using various spectroscopic techniques, including infrared (IR) [], proton nuclear magnetic resonance (1H-NMR) [, ], mass spectrometry (MS) [, ], and UV-visible spectroscopy [, , ]. These techniques provide information about its functional groups, structure, and electronic transitions.

Q3: Is 2H1NA biodegradable?

A3: Yes, 2H1NA has been identified as a key intermediate in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene by various bacterial species [, , , , , , ].

Q4: How do bacteria degrade 2H1NA?

A4: Bacteria utilize different pathways to degrade 2H1NA. Some employ a meta-cleavage pathway, involving ring cleavage by dioxygenases, leading to the formation of compounds like 2,2-dicarboxychromene or 2-hydroxychromene-2-glyoxylic acid [, , ]. Others utilize a non-oxidative decarboxylase to convert 2H1NA to 2-naphthol, which is further metabolized [, ].

Q5: What is the environmental significance of 2H1NA biodegradation?

A5: The biodegradation of 2H1NA represents a crucial step in the complete mineralization of PAHs, which are significant environmental pollutants [, , , , ]. Understanding these pathways is critical for developing bioremediation strategies.

Q6: Can 2H1NA form inclusion complexes?

A6: Yes, 2H1NA forms inclusion complexes with β-cyclodextrin (β-CD) [, ]. These complexes exhibit altered spectral properties compared to free 2H1NA, suggesting successful encapsulation within the β-CD cavity.

Q7: What applications do 2H1NA inclusion complexes have?

A7: The 2H1NA:β-CD inclusion complex has shown potential for chemosensing applications, particularly in detecting Ag+ ions with high selectivity and sensitivity [].

Q8: Can 2H1NA be used in organic synthesis?

A8: Yes, 2H1NA serves as a starting material in the synthesis of various compounds. For example, it is used to prepare tosyloxymethyl-cyclohexenones, which are then used to synthesize bicycloheptenones [].

Q9: How is 2H1NA involved in sirtinol's mechanism of action?

A10: Sirtinol is metabolized to 2-hydroxy-1-naphthaldehyde (HNA) and subsequently to 2H1NA by plant enzymes, likely aldehyde oxidases []. It is believed that 2H1NA, not sirtinol itself, is the active compound interacting with the auxin signaling pathway.

Q10: Can 2H1NA be used to study auxin signaling?

A11: While 2H1NA is involved in sirtinol's effect on auxin signaling, its direct application for auxin research is limited by its poor uptake by plant seedlings compared to sirtinol or HNA [].

Q11: Can 2H1NA form complexes with metal ions?

A12: Yes, 2H1NA readily forms complexes with various metal ions like Cu2+, Ni2+, Co2+, Mn2+, Fe3+, Cd2+, and UO22+ [, , , , ]. These complexes have been studied for their stability constants, structure, and potential applications.

Q12: What factors influence the stability of 2H1NA metal complexes?

A13: The stability of 2H1NA metal complexes depends on factors like the nature of the metal ion, solution pH, and the presence of other ligands [, , , , ].

Q13: What analytical techniques are used to study 2H1NA?

A14: Various techniques are employed, including gas chromatography-mass spectrometry (GC-MS) [, , , ], high-performance liquid chromatography (HPLC) [, , ], UV-visible spectroscopy [, , ], fluorescence spectroscopy [, ], and X-ray crystallography []. These techniques help identify, quantify, and characterize 2H1NA in various matrices.

Q14: Is analytical method validation important for 2H1NA analysis?

A15: Yes, as with any analytical method, validation is crucial to ensure the accuracy, precision, and specificity of 2H1NA quantification and characterization []. This is especially important in environmental monitoring and biodegradation studies.

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